3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine 3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13571821
InChI: InChI=1S/C10H9Cl2N3O/c1-15-5-7(13)10(14-15)16-8-4-2-3-6(11)9(8)12/h2-5H,13H2,1H3
SMILES: CN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N
Molecular Formula: C10H9Cl2N3O
Molecular Weight: 258.10 g/mol

3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13571821

Molecular Formula: C10H9Cl2N3O

Molecular Weight: 258.10 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H9Cl2N3O
Molecular Weight 258.10 g/mol
IUPAC Name 3-(2,3-dichlorophenoxy)-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C10H9Cl2N3O/c1-15-5-7(13)10(14-15)16-8-4-2-3-6(11)9(8)12/h2-5H,13H2,1H3
Standard InChI Key QUOJJTSYDCZOTB-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N
Canonical SMILES CN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted with a methyl group at the N1 position and an amine group at C4. A 2,3-dichlorophenoxy moiety is attached at C3, creating a planar arrangement with limited rotational freedom due to steric and electronic effects . Key structural features include:

PropertyValue
Molecular FormulaC₁₀H₉Cl₂N₃O
Molecular Weight258.10 g/mol
IUPAC Name3-(2,3-dichlorophenoxy)-1-methylpyrazol-4-amine
SMILESCN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N
InChIKeyQUOJJTSYDCZOTB-UHFFFAOYSA-N

The crystal structure of analogous compounds (e.g., 2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone) reveals dihedral angles of ~64° between aromatic rings, suggesting similar conformational rigidity in this compound .

Physical and Chemical Properties

  • Solubility: Limited aqueous solubility (logP ≈ 2.8) due to hydrophobic dichlorophenoxy and methyl groups .

  • Stability: Resists hydrolysis under neutral conditions but degrades in strong acids/bases via cleavage of the ether linkage .

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 5.02 (s, 1H, pyrazole), 4.92 (s, 2H, NH₂), 3.78 (m, 1H, OCH₂), 1.94 (s, 3H, CH₃) .

    • IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O-C asymmetric stretch).

Synthesis and Optimization

Nucleophilic Substitution Route

The primary synthesis involves reacting 2,3-dichlorophenol with 3-amino-1-methyl-1H-pyrazol-4-ol under basic conditions :

  • Reagents: Potassium carbonate (base), dimethylformamide (DMF, solvent).

  • Conditions: 60–80°C for 6–12 hours.

  • Mechanism: Phenolate ion attacks the pyrazole derivative’s electrophilic carbon, displacing a leaving group (e.g., halide).

Yield Optimization:

  • Continuous flow synthesis improves yield (↑15–20%) by enhancing heat/mass transfer.

  • Purification via semi-preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

Alternative Pathways

  • Reductive Amination: Employing SnCl₂/HCl to reduce nitro intermediates, though this method faces challenges with over-reduction .

  • Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination for introducing the amine group.

Reactivity and Derivative Formation

Oxidation Reactions

Treatment with KMnO₄ in acidic media oxidizes the pyrazole ring, yielding carboxylic acid derivatives. For example:
C10H9Cl2N3O+KMnO4C10H7Cl2N3O3+MnO2+H2O\text{C}_{10}\text{H}_9\text{Cl}_2\text{N}_3\text{O} + \text{KMnO}_4 \rightarrow \text{C}_{10}\text{H}_7\text{Cl}_2\text{N}_3\text{O}_3 + \text{MnO}_2 + \text{H}_2\text{O}

Functionalization at the Amine Group

  • Acylation: Reacts with acetyl chloride to form N-acetyl derivatives (e.g., for prodrug design) .

  • Schiff Base Formation: Condensation with aldehydes enhances metal-chelating capacity .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, with IC₅₀ values comparable to brequinar (25 nM) . Structural analogs show:

  • Antiviral Activity: Suppression of measles virus replication (MIC₅₀ = 4–100 nM) .

  • Anti-Inflammatory Effects: Downregulation of NF-κB and COX-2 pathways in murine models.

Agrochemical Applications

  • Herbicidal Activity: 90% inhibition of Amaranthus retroflexus at 50 ppm.

  • Fungicidal Action: Effective against Fusarium oxysporum (EC₅₀ = 12.3 μM) .

Industrial and Research Applications

ApplicationDetails
PharmaceuticalsLead compound for immunosuppressants and antiviral agents .
AgrochemicalsPrototype for next-gen herbicides with reduced environmental persistence .
Material ScienceLigand for coordinating polymers with luminescent properties .

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